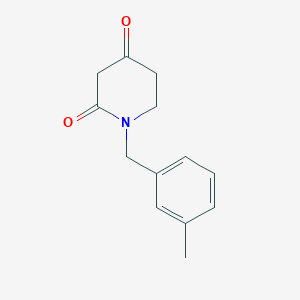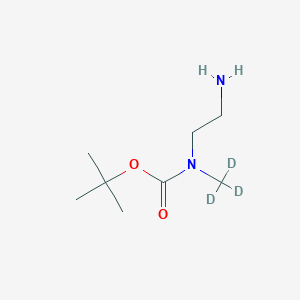
N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester is a chemical compound with a unique structure that includes a tert-butyl ester group and an aminoethyl moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester typically involves the reaction of tert-butyl chloroformate with N-methyl-2-aminoethanol. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .
Scientific Research Applications
N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: This compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target molecules, while the tert-butyl ester group can enhance the compound’s stability and solubility .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl (2-aminoethyl)(ethyl)carbamate
- N-Boc-ethylenediamine
Uniqueness
N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H18N2O2 |
|---|---|
Molecular Weight |
177.26 g/mol |
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6,9H2,1-4H3/i4D3 |
InChI Key |
QYJVBVKFXDHFPQ-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCN)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


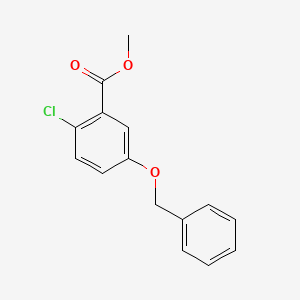

![(4-methoxyphenyl)methyl (7S)-3-methyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14039149.png)
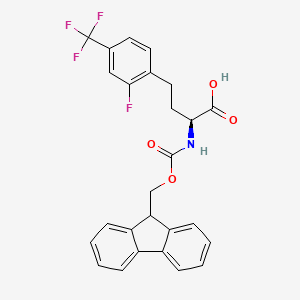
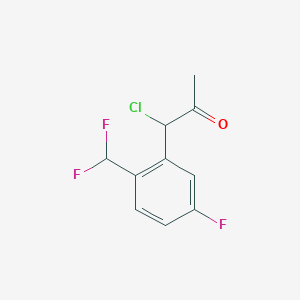
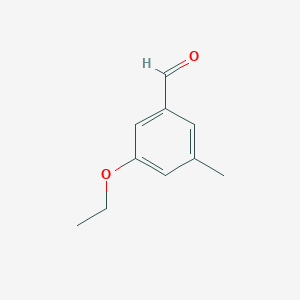

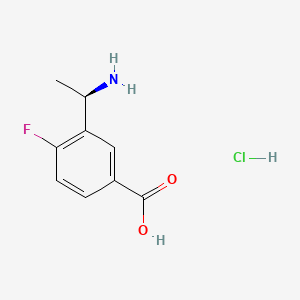

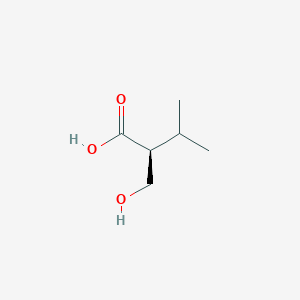
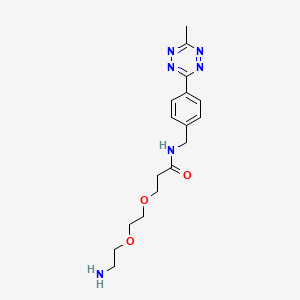

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)-](/img/structure/B14039208.png)
